N-cyclopropyl-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide is a synthetic organic compound classified as a benzamide derivative. This compound features a cyclopropyl group linked to the nitrogen atom, a methoxy group at the 7th position of the chromen-4-one ring, and a benzamide moiety. Its molecular formula is and it has been studied for its potential biological activities and applications in medicinal chemistry.
The synthesis of N-cyclopropyl-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide involves several key steps:
The synthesis can yield significant amounts of the target compound, often around 87% yield, depending on the reaction conditions and purification methods used .
The molecular structure of N-cyclopropyl-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide can be described as follows:
Crystallographic data reveals that the compound crystallizes in a monoclinic system with specific dimensions such as Å, Å, Å, and a bond angle of in the amide group .
N-cyclopropyl-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide can undergo various chemical reactions:
Typical reagents include potassium permanganate for oxidation and sodium borohydride or lithium aluminum hydride for reduction processes.
The compound exhibits properties typical of organic compounds with aromatic structures. Its physical characteristics include:
In terms of chemical properties, N-cyclopropyl-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yloxy)benzamide is stable under standard laboratory conditions but may undergo transformations under specific chemical reactions as described previously.
N-cyclopropyl-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yloxy)benzamide) has been investigated for various scientific uses, particularly in medicinal chemistry due to its potential biological activities. Compounds with similar structures have been shown to exhibit diverse pharmacological properties, including anti-inflammatory and anticancer activities. The unique structural features of this compound may allow it to serve as a lead candidate for further drug development efforts aimed at targeting specific diseases .
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 24622-61-5
CAS No.: 13765-95-2
CAS No.:
CAS No.: